molecular formula C10H5Cl2N2O2P B14563187 2,2-Dicyano-1-phenylethenyl phosphorodichloridate CAS No. 62145-64-6

2,2-Dicyano-1-phenylethenyl phosphorodichloridate

Cat. No.: B14563187
CAS No.: 62145-64-6
M. Wt: 287.04 g/mol
InChI Key: RIFBPPQYBRYOLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dicyano-1-phenylethenyl phosphorodichloridate typically involves the reaction of phosphorodichloridic acid with 2,2-dicyano-1-phenylethenyl ester . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps to purify and isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dicyano-1-phenylethenyl phosphorodichloridate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different phosphoric acid derivatives, while reduction could produce simpler organic compounds.

Scientific Research Applications

2,2-Dicyano-1-phenylethenyl phosphorodichloridate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Its reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dicyano-1-phenylethenyl phosphorodichloridate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules or other chemical entities. The pathways involved in these reactions are complex and depend on the specific conditions and targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dicyano-1-phenylethenyl ester
  • Phosphorodichloridic acid derivatives

Uniqueness

What sets 2,2-Dicyano-1-phenylethenyl phosphorodichloridate apart from similar compounds is its unique combination of nitrile groups and phosphorodichloridate moiety

Properties

CAS No.

62145-64-6

Molecular Formula

C10H5Cl2N2O2P

Molecular Weight

287.04 g/mol

IUPAC Name

2-[dichlorophosphoryloxy(phenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H5Cl2N2O2P/c11-17(12,15)16-10(9(6-13)7-14)8-4-2-1-3-5-8/h1-5H

InChI Key

RIFBPPQYBRYOLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)OP(=O)(Cl)Cl

Origin of Product

United States

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